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Compound of Interest

Compound Name: 1,10-Dichlorodecane

Cat. No.: B1670031

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 1,10-
dichlorodecane (CAS No: 2162-98-3), a bifunctional alkane derivative used in various
chemical syntheses. The document presents nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data in a structured format, accompanied by detailed
experimental protocols.

Spectroscopic Data

The following sections summarize the key spectral data for 1,10-dichlorodecane, providing a
guantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. Due to the symmetry of 1,10-dichlorodecane, the number of unique signals in both
1H and 3C NMR spectra is simplified.

IH NMR Data

The 'H NMR spectrum of 1,10-dichlorodecane is characterized by three main groups of
signals corresponding to the protons on different methylene groups.
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~3.54 Triplet 4H -CH2-Cl (C1, C10)
~1.77 Quintet 4H -CHz2-CH2-CI (C2, C9)
~1.2-15 Multiplet 12H -(CH2)s- (C3-C8)

13C NMR Data

The proton-decoupled 3C NMR spectrum of 1,10-dichlorodecane displays five distinct

signals, corresponding to the five unique carbon environments in the symmetric molecule.

Chemical Shift (6) ppm

Assignment

~45.1 -CH2-Cl (C1, C10)

~32.6 -CH2-CH2-Cl (C2, C9)
~29.3 -(CH2)n- (C5, C6)

~28.7 -(CH2)n- (C4, C7)

~26.8 -CH2-CH2-CH2-Cl (C3, C8)

Infrared (IR) Spectroscopy

The IR spectrum of 1,10-dichlorodecane reveals characteristic vibrational modes for alkyl

chains and carbon-halogen bonds.
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Wavenumber (cm~?) Intensity Assignment

C-H asymmetric stretching
2925-2935 Strong

(CH2)

C-H symmetric stretching
2850-2860 Strong

(CH2)
1460-1470 Medium C-H scissoring (bending) (CHz)
720-730 Medium C-H rocking (CH2)
650-660 Medium-Strong C-Cl stretching

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 1,10-dichlorodecane results in a characteristic
fragmentation pattern. The presence of two chlorine isotopes (3>Cl and 3/Cl) leads to isotopic
peaks for chlorine-containing fragments.

Mass-to-Charge Ratio

(mi2) Relative Intensity (%) Putative Fragment
91/93 100/32 [CaHsCI]*

55 85 [CaH7]*

41 65 [C3Hs]*

67 40 [CsH7]*

118/120 15/5 [M - CaHsCIJ*
210/212/214 <1 [M]* (Molecular lon)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are provided below.

NMR Spectroscopy Protocol
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Sample Preparation:
e Weigh approximately 10-20 mg of 1,10-dichlorodecane.

o Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCls)
containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Parameters (400 MHz Spectrometer):
e 'HNMR:
o Pulse Sequence: zg30
o Number of Scans: 16
o Spectral Width: 16 ppm
o Relaxation Delay: 1.0 s
e 13C NMR:
o Pulse Sequence: zgpg30 (proton-decoupled)
o Number of Scans: 1024
o Spectral Width: 240 ppm
o Relaxation Delay: 2.0 s
Data Processing:
o Apply a Fourier transform to the acquired free induction decay (FID).

o Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal at
0.00 ppm.

« Integrate the signals in the *H NMR spectrum.
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FTIR Spectroscopy Protocol

Sample Preparation:

e As 1,10-dichlorodecane is a liquid at room temperature, a thin film can be prepared directly
on a salt plate.

e Place one drop of the neat liquid onto a clean, dry potassium bromide (KBr) or sodium
chloride (NaCl) salt plate.

o Carefully place a second salt plate on top to create a thin, uniform capillary film.

Instrument Parameters (FTIR Spectrometer):

Technique: Transmission

Spectral Range: 4000-400 cm~1

Resolution: 4 cm™—1

Number of Scans: 32

Data Acquisition:
e Acquire a background spectrum of the empty sample compartment.
e Place the prepared sample cell in the spectrometer's sample holder.

o Acquire the sample spectrum. The instrument software will automatically ratio the sample
spectrum against the background spectrum to produce the final absorbance or transmittance
spectrum.

Mass Spectrometry Protocol

Sample Introduction and lonization:

« Introduce a dilute solution of 1,10-dichlorodecane in a volatile organic solvent (e.g.,
dichloromethane or methanol) into the mass spectrometer via a gas chromatograph (GC-
MS) or a direct insertion probe.
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« Ultilize electron ionization (El) as the ionization method.
Instrument Parameters (GC-MS System):
o Gas Chromatograph:
o Column: HP-5ms or equivalent (30 m x 0.25 mm x 0.25 pm)
o Inlet Temperature: 250 °C
o Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min.
e Mass Spectrometer:
o lonization Mode: Electron lonization (EI)
o Electron Energy: 70 eV
o Mass Range: m/z 35-500
o Source Temperature: 230 °C
Data Analysis:
« |dentify the peak corresponding to 1,10-dichlorodecane in the total ion chromatogram.
o Extract the mass spectrum for this peak.
e Analyze the fragmentation pattern and isotopic distribution to confirm the structure.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a liquid
sample such as 1,10-dichlorodecane.
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Workflow for Spectral Analysis of 1,10-Dichlorodecane
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Spectroscopic A

Analysis

\ 4 \ \4
NMR Spectrometer (*H & 13C) FTIR Spectrometer GC-MS System (El)

Data Acquisition‘? Processing

Y Y

Acquire FID -> FT -> Phasing -> Calibration Acquire Interferogram -> FT -> Ratioing Acquire TIC -> Extract Mass Spectrum

Results Interpretation

\4 \/ \4
Chemical Shifts, Multiplicities, Integrals Vibrational Frequencies Fragmentation Pattern & m/z

Click to download full resolution via product page

Workflow for Spectral Analysis of 1,10-Dichlorodecane

¢ To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of 1,10-
Dichlorodecane]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b1670031#spectral-data-of-1-10-dichlorodecane-nmr-
ir-msj

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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